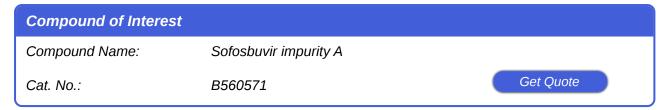


Application of NMR Spectroscopy in the Characterization of Sofosbuvir Impurities

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Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. As with any pharmaceutical active ingredient, the presence of impurities, which can originate from the manufacturing process or degradation, must be carefully controlled to ensure the safety and efficacy of the drug product. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural information at the atomic level, making it an invaluable tool for the identification, characterization, and quantification of these impurities.[1][2][3][4] This application note provides a detailed overview and experimental protocols for the use of various NMR techniques in the analysis of Sofosbuvir and its impurities.

Advantages of NMR Spectroscopy for Impurity Profiling

NMR spectroscopy offers several key advantages for the characterization of pharmaceutical impurities:

• Structural Elucidation: NMR is unparalleled in its ability to provide unambiguous structural information, enabling the definitive identification of unknown impurities.[1][4]



- Quantitative Analysis (qNMR): Quantitative NMR (qNMR) allows for the precise
 measurement of impurity levels without the need for a specific reference standard for each
 impurity.[5][6] This is particularly useful in the early stages of drug development when
 impurity standards may not be available.[2]
- Non-destructive: The non-destructive nature of NMR allows the sample to be recovered for further analysis by other techniques.[2][7][8]
- Versatility: A wide range of NMR experiments (¹H, ¹³C, ³¹P, ¹°F, COSY, HSQC, HMBC, etc.)
 can be employed to gain a comprehensive understanding of the impurity's structure and stereochemistry.[9][10]

Characterization of Sofosbuvir Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions. Sofosbuvir has been shown to degrade under acidic, basic, and oxidative conditions.[9][10] NMR spectroscopy, in conjunction with mass spectrometry (MS), is instrumental in elucidating the structures of these degradation products.

Data Presentation: NMR Data for Sofosbuvir and Known Impurities

The following tables summarize the reported NMR data for Sofosbuvir and some of its degradation products. This data is crucial for the identification and quantification of these impurities in bulk drug substances and finished products.

Table 1: ${}^{1}\text{H-NMR}$ Chemical Shift Data (δ , ppm) for Sofosbuvir and its Oxidative Degradation Product.[11]



| Assignment | Pure Sofosbuvir (δ, ppm) | Oxidative Product (δ, ppm) |
|-------------------------|--------------------------|----------------------------|
| 1H/NH imid | 10.0 | 10.0 |
| 1-ethylene | 9.62 | 9.23 |
| H benzene ring | 7.18-7.28 | 7.18-7.28 |
| Tetrahydrofuran protons | 6.1, 4.4, 3.83 | Not specified |
| Methane proton | 4.93 | Not specified |
| Methylene proton | 4.28 | Not specified |
| -OH (on P-atom) | Not applicable | 11.98 |

Table 2: Key NMR Data for an Acid Degradation Product of Sofosbuvir.[9]

| Nucleus | Chemical Shift (δ, ppm) / Observation |
|-----------------|--|
| ¹ H | 11.485 (1H, s, H-6), 7.650 (1 H, d, H-2), 6.012 (1H, d, H-9), 5.483 (1H, d, H-3), 3.963 (1H, dd, H-10) |
| 13C | Presence of a methyl group attached to the furan ring confirmed by HSQC. |
| 31 P | Presence of phosphorus confirmed. |
| ¹⁹ F | Presence of fluorine confirmed. |

Experimental Protocols

Detailed and standardized protocols are critical for obtaining accurate and reproducible results in NMR analysis.

Protocol 1: Sample Preparation for ¹H and ³¹P qNMR Analysis of Sofosbuvir

This protocol outlines the preparation of a sample for the quantitative determination of Sofosbuvir purity using an internal standard.



Materials:

- Sofosbuvir sample
- Internal Standard (e.g., Phosphonoacetic acid (PAA) for ³¹P-qNMR, 1,4-bis(trimethylsilyl)benzene-d₄ (1,4-BTMSB-d₄) for ¹H-qNMR)[12][13]
- Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)[12][13]
- High-precision analytical balance
- Volumetric flask
- NMR tubes

Procedure:

- Accurately weigh approximately 10-20 mg of the Sofosbuvir sample into a clean, dry vial.
- Accurately weigh a suitable amount of the chosen internal standard into the same vial. The molar ratio of the internal standard to the analyte should ideally be close to 1:1.
- Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent. Ensure complete dissolution by gentle vortexing or sonication.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- · Cap the NMR tube and label it appropriately.

Protocol 2: Data Acquisition for ¹H and ³¹P qNMR

This protocol provides general parameters for acquiring quantitative NMR data. Instrument-specific parameters may need to be optimized.

Instrumentation:

• High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

¹H-qNMR Parameters (Example):



- Pulse Sequence: A standard 90° pulse sequence (e.g., zg30 or zg90).
- Spectral Width (SW): Approximately 12-16 ppm, sufficient to cover all signals of interest.
- Acquisition Time (AQ): At least 3-4 seconds to ensure complete decay of the Free Induction Decay (FID).[14]
- Relaxation Delay (D1): Should be at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A D1 of 30-60 seconds is often used for accurate quantification.
- Number of Scans (NS): A sufficient number of scans should be co-added to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[14] This may range from 8 to 128 scans depending on the sample concentration.
- Temperature: Maintain a constant and accurately controlled temperature (e.g., 298 K).

³¹P-qNMR Parameters (Example):

- Pulse Sequence: A standard 90° pulse sequence with proton decoupling.
- Spectral Width (SW): A range sufficient to cover the chemical shifts of Sofosbuvir and the internal standard (e.g., -20 to 20 ppm).
- Acquisition Time (AQ): Typically 1-2 seconds.
- Relaxation Delay (D1): At least 5 times the longest T1 of the phosphorus signals.
- Number of Scans (NS): Sufficient to achieve an adequate S/N ratio.

Protocol 3: Data Processing and Quantification

Accurate data processing is crucial for reliable quantification.

Software:

Standard NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs).

Procedure:



- Apply a suitable window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to the FID before Fourier transformation.
- Perform Fourier transformation.
- Carefully phase the spectrum manually to ensure all peaks have a pure absorption line shape.
- Perform baseline correction to ensure a flat baseline across the entire spectrum.
- Integrate the selected, well-resolved signals of both the analyte (Sofosbuvir or impurity) and the internal standard.
- Calculate the purity or concentration of the analyte using the following formula:

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Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
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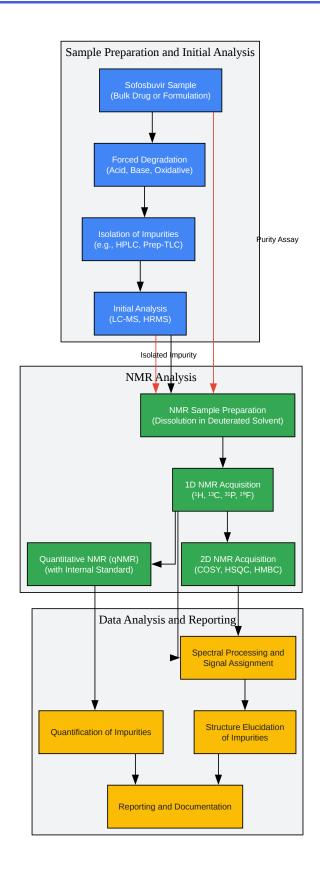
Where:

- ∘ I = Integral value
- N = Number of protons giving rise to the signal
- MW = Molecular weight
- o m = mass
- P = Purity of the internal standard
- analyte = Sofosbuvir or impurity
- IS = Internal Standard

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of Sofosbuvir impurities using NMR spectroscopy.





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Caption: Workflow for Sofosbuvir Impurity Characterization.



Conclusion

NMR spectroscopy is an indispensable technique in the pharmaceutical industry for the comprehensive characterization of active pharmaceutical ingredients and their impurities. The application of both qualitative and quantitative NMR methods provides a high degree of confidence in the identity, structure, and purity of Sofosbuvir. The protocols and data presented in this application note serve as a valuable resource for researchers and scientists involved in the development, manufacturing, and quality control of Sofosbuvir. The use of a systematic workflow, from forced degradation to detailed NMR analysis, ensures that potential impurities are thoroughly investigated, leading to safer and more effective medicines.

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